Simotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

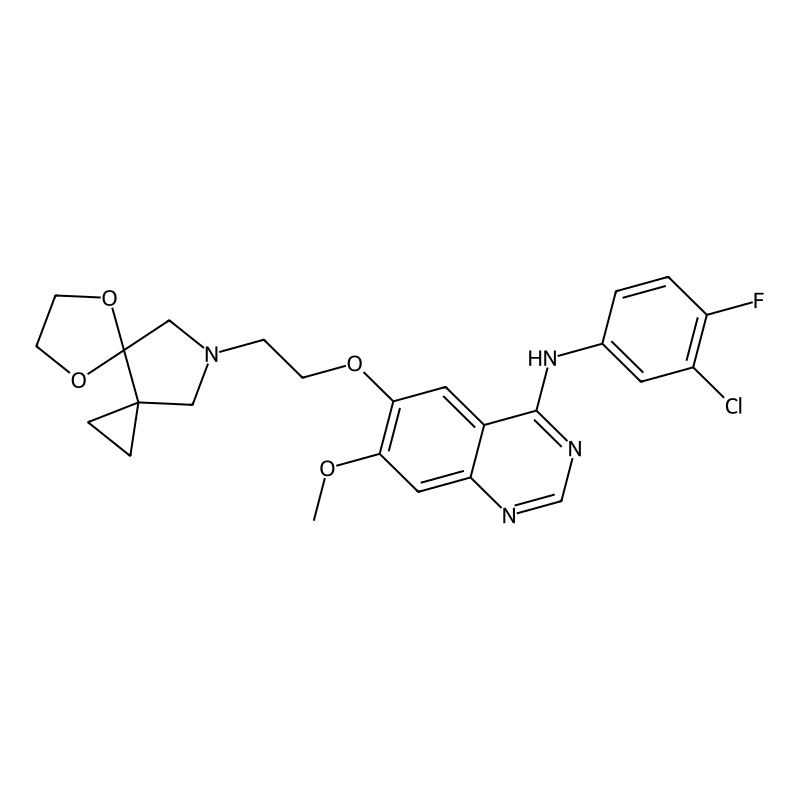

Simotinib is a novel small molecule compound classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily designed to target and inhibit the activity of the epidermal growth factor receptor, which is often overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC). The molecular formula of simotinib is C25H27Cl2FN4O4, and it has been evaluated for its efficacy in patients with advanced NSCLC harboring specific mutations in the epidermal growth factor receptor gene

In vitro studies have demonstrated that simotinib exhibits potent activity against human A431 tumor cells, which express high levels of the epidermal growth factor receptor. The half-maximal inhibitory concentration (IC50) for simotinib on the epidermal growth factor receptor is reported to be approximately 19.9 nM

Simotinib is primarily investigated for its application in treating non-small cell lung cancer, especially in patients with specific epidermal growth factor receptor mutations. Its use extends to other malignancies where the epidermal growth factor receptor plays a critical role in tumorigenesis. Clinical trials have shown promising results regarding its safety and efficacy profile in advanced cancer settings .

Simotinib belongs to a class of compounds known as epidermal growth factor receptor tyrosine kinase inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Erlotinib | Reversible inhibitor | First-generation inhibitor; used for NSCLC |

| Gefitinib | Reversible inhibitor | First approved EGFR inhibitor; effective for specific mutations |

| Afatinib | Irreversible inhibitor | Covalent binding; broader spectrum against multiple mutations |

| Osimertinib | Irreversible inhibitor | Designed for T790M mutation; highly selective |

| Dacomitinib | Irreversible inhibitor | Multi-kinase inhibition; effective against resistant tumors |

Simotinib's unique aspect lies in its selective inhibition profile and favorable pharmacokinetics, making it a promising candidate for further development in targeted cancer therapies .

Theoretical Framework and Methodology

Density Functional Theory represents the cornerstone of modern quantum chemical calculations for pharmaceutical compounds, offering an optimal balance between computational efficiency and chemical accuracy [1]. For Simotinib analysis, DFT calculations provide fundamental insights into the electronic structure and molecular properties that govern its biological activity as an epidermal growth factor receptor tyrosine kinase inhibitor [2] [3].

The theoretical foundation of DFT calculations for pharmaceutical molecules like Simotinib relies on the Hohenberg-Kohn theorem and Kohn-Sham equations, which enable accurate reconstruction of electron density distributions with precision up to 0.1 kcal/mol [1]. The self-consistent field method iteratively optimizes molecular orbitals until convergence, yielding ground-state electronic structure parameters including molecular orbital energies, geometric configurations, vibrational frequencies, and dipole moments [1].

Computational Protocol and Basis Set Selection

Standard DFT methodology for Simotinib calculations employs hybrid functionals, with B3LYP/6-31G(d,p) serving as the baseline approach for initial geometry optimization and frequency calculations [4] [5]. The B3LYP functional combines Becke's three-parameter exchange functional with Lee-Yang-Parr correlation, providing reliable results for organic pharmaceutical compounds [1].

For enhanced accuracy in Simotinib electronic property calculations, higher-level basis sets such as 6-311G(d,p) and 6-311++G(d,p) are recommended to capture diffuse functions and weak intermolecular interactions critical for drug-receptor binding [6] [4]. The inclusion of diffuse functions becomes particularly important when analyzing solvation effects and hydrogen bonding interactions relevant to Simotinib's mechanism of action [1].

Functional Selection and Performance Assessment

Meta-GGA functionals such as M06 and M06-2X demonstrate superior performance for pharmaceutical compounds involving non-covalent interactions [7] [8]. The M06 functional exhibits enhanced accuracy for kinetic calculations, particularly relevant for understanding Simotinib's reaction pathways with EGFR binding sites [7].

Long-range corrected functionals including wB97XD and CAM-B3LYP provide improved treatment of charge-transfer excitations and dispersion interactions [6] [7]. These functionals become essential when analyzing Simotinib's electronic excitation properties and intermolecular interactions with protein environments [7].

Frontier Molecular Orbital Analysis

Theoretical Background and Chemical Significance

Frontier Molecular Orbital theory, pioneered by Fukui, establishes the fundamental role of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital in governing chemical reactivity [13] [14]. For Simotinib, FMO analysis provides crucial insights into electron transfer mechanisms and drug-receptor interaction patterns [13] [4].

The HOMO energy directly relates to ionization potential and electron-donating ability, while LUMO energy correlates with electron affinity and electron-accepting capacity [13] [4]. High HOMO energy indicates strong tendency to donate electrons to appropriate acceptor molecules, whereas low LUMO energy suggests enhanced probability of electron acceptance [13] [15].

Energy Gap Analysis and Reactivity Assessment

The HOMO-LUMO energy gap serves as a critical descriptor of molecular stability and chemical reactivity [13] [4]. Large energy gaps indicate high kinetic stability and low reactivity, while small gaps suggest enhanced chemical reactivity and biological activity [13] [4]. For Simotinib, optimal HOMO-LUMO gap values balance stability with sufficient reactivity for EGFR binding [4].

Global reactivity parameters derived from frontier orbital energies include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and electrophilicity index (ω) [4] [16]. These descriptors quantify Simotinib's chemical behavior and predict interaction patterns with biological targets [4] [16].

Advanced Orbital Analysis Techniques

Frontier Molecular Orbitalets represent an innovative extension of traditional FMO theory for large pharmaceutical systems [14] [17]. FMOLs combine orbital locality with energy information, enabling precise identification of reactive regions in complex drug molecules like Simotinib [14] [17].

Fragment Molecular Orbital methodology provides detailed analysis of intermolecular interactions between Simotinib and EGFR [18] [19]. FMO calculations decompose interaction energies into electrostatic, exchange-repulsion, charge transfer, dispersion, and solvation components [19]. This comprehensive approach elucidates the molecular mechanisms governing Simotinib's inhibitory activity [18] [19].

The application of FMO analysis to Simotinib optimization enables rational structure-based drug design [18]. Hot-spot analysis identifies critical amino acid residues in EGFR binding sites, while energy decomposition reveals the relative importance of different interaction types [19]. These insights guide the development of next-generation EGFR inhibitors with enhanced potency and selectivity [18] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: He L, Li S, Xie F, Cheng Z, Ran L, Liu X, Yu P. LC-ESI-MS/MS determination of simotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Feb 1;947-948:168-72. doi: 10.1016/j.jchromb.2013.12.021. Epub 2013 Dec 27. PubMed PMID: 24440798.

3: Li N, Han X, Du P, Song Y, Hu X, Yang S, Shi Y. Development and validation of a UPLC-MS/MS assay for the quantification of simotinib in human plasma. Anal Bioanal Chem. 2014 Feb;406(6):1799-805. doi: 10.1007/s00216-013-7570-1. Epub 2014 Jan 10. PubMed PMID: 24408299.